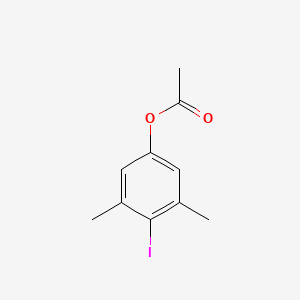

4-Iodo-3,5-dimethylphenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Iodo-3,5-dimethylphenyl acetate” is an organic compound often used in the synthesis of other organic compounds . It is characterized by its iodine atoms and aromatic groups, making it widely used in organic synthesis . It can be used in the synthesis of drugs, pesticides, and dyes .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of organoboron reagents .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H11IO2 . Its molecular weight is 290.10 . The structure of this compound includes iodine atoms and aromatic groups, which contribute to its wide usage in organic synthesis .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving “this compound”. This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Synthesis and Structure Studies

Synthesis and Structure of Derivatives

The synthesis and structure of derivatives related to 4-Iodo-3,5-dimethylphenyl acetate have been a subject of research. For instance, a study focused on the synthesis and Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, showcasing the chemical reactivity and structural aspects of compounds related to this compound (Skladchikov et al., 2013).

Chemoselective Arylation

Another study explored the chemoselective Heck arylation of acrolein diethyl acetal catalyzed by an oxime-derived palladacycle. This research highlights the potential use of this compound in catalysis and organic synthesis (Nájera & Botella, 2005).

Analytical Chemistry and Detection Methods

HPLC Method Development for Iodide Detection

A method involving derivatization of iodide into 4-iodo-2,6-dimethylphenol and subsequent high-performance liquid chromatography (HPLC) analysis was developed. This research demonstrates the analytical applications of this compound in detecting iodide (Verma, Jain, & Verma, 1992).

Body Distribution of Radioactively Labeled Compounds

A study on the synthesis and body distribution of iodine-131 labeled drugs, including derivatives of this compound, provides insights into the use of these compounds in medical imaging and diagnostics (Braun et al., 1977).

Catalysis and Organic Synthesis

Catalytic Applications

Research on [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid indicates its use as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This illustrates the catalytic properties of compounds related to this compound in organic synthesis (Yakura et al., 2018).

Asymmetric Synthesis

A study detailing the asymmetric synthesis of unnatural amino acids using a palladium-catalyzed coupling method highlights the role of this compound derivatives in the synthesis of biologically relevant molecules (Dygos et al., 1992).

Optical and Material Science

- Nonlinear Optical Properties: Research on new chalcone derivatives, including 1-(3, 4-dimethylphenyl)-3-[4(methylsulfanyl) phenyl] prop-2-en-1-one, related to this compound, has shown promising nonlinear optical properties, indicating potential applications in material sciences (Shetty et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-Iodo-3,5-dimethylphenyl acetate is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by This compound is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway can lead to the formation of a variety of complex organic compounds .

Result of Action

The molecular and cellular effects of This compound’s action involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Future Directions

The future directions for “4-Iodo-3,5-dimethylphenyl acetate” are likely to involve further exploration of its potential uses in organic synthesis, particularly in the synthesis of drugs, pesticides, and dyes . Additionally, improvements in the synthesis methods for this compound, such as the development of more efficient and environmentally friendly processes, may also be a focus of future research .

properties

IUPAC Name |

(4-iodo-3,5-dimethylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJNBUMSARWZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

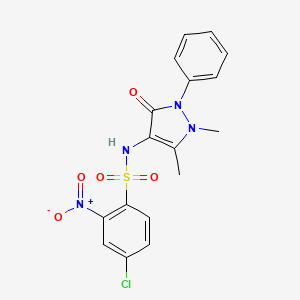

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)

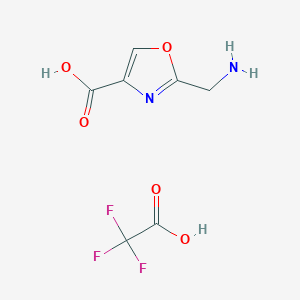

![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/no-structure.png)

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)

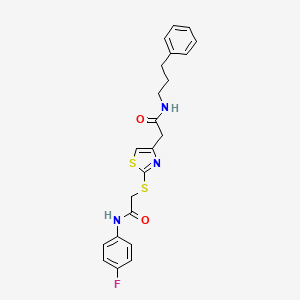

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)